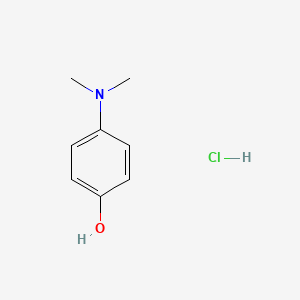

4-Dimethylaminophenol hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

5882-48-4 |

|---|---|

Molekularformel |

C8H12ClNO |

Molekulargewicht |

173.64 g/mol |

IUPAC-Name |

(4-hydroxyphenyl)-dimethylazanium;chloride |

InChI |

InChI=1S/C8H11NO.ClH/c1-9(2)7-3-5-8(10)6-4-7;/h3-6,10H,1-2H3;1H |

InChI-Schlüssel |

FGBQWWREKHAJIX-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)O.Cl |

Kanonische SMILES |

C[NH+](C)C1=CC=C(C=C1)O.[Cl-] |

Andere CAS-Nummern |

5882-48-4 |

Verwandte CAS-Nummern |

619-60-3 (Parent) |

Synonyme |

4-(dimethylamino)phenol 4-dimethylaminophenol 4-dimethylaminophenol hydrochloride 4-dimethylaminophenol oxalate (1:1) |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization

Established Synthetic Routes for 4-Dimethylaminophenol and its Hydrochloride Salt

Synthesis from 4-Aminophenol (B1666318):

A common and effective method for the synthesis of 4-Dimethylaminophenol is the reductive N-methylation of 4-aminophenol. One specific protocol involves the use of formaldehyde (B43269) as the methylating agent and sodium borohydride (B1222165) as the reducing agent. In a typical procedure, 4-aminophenol hydrochloride is dissolved in a mixture of methanol (B129727) and formaldehyde at a reduced temperature (0 °C). Sodium borohydride is then added portion-wise to control the reaction rate and temperature. The reaction proceeds for a set duration, after which the product is isolated through extraction and purified. This method provides a direct route to the desired N,N-dimethylated product. thno.org

Another established industrial method involves the methylation of 4-aminophenol using a methyl halide, such as methyl chloride or methyl iodide, under pressure. This approach directly introduces the methyl groups onto the nitrogen atom of the aminophenol.

Synthesis from 4-Nitrophenol (B140041):

The synthesis of 4-Dimethylaminophenol from 4-nitrophenol involves a one-pot reductive N-methylation process. This method is advantageous as it combines the reduction of the nitro group to an amino group and the subsequent N-methylation into a single synthetic step. Generally, this transformation is achieved using a reducing agent to convert the nitro group to an amine, in the presence of formaldehyde which serves as the source of the methyl groups. The in-situ formed amine reacts with formaldehyde to generate an imine or aminal intermediate, which is then further reduced to the N,N-dimethylated product. Catalytic hydrogenation is a common reduction method employed in this process.

A review of direct reductive N-methylation of nitro compounds highlights the use of various methylating agents and catalytic systems for this type of transformation. nih.gov Formaldehyde is a frequently used C1 source for such reactions. mdpi.comresearchgate.net The reaction pathway involves the initial reduction of the nitro group to an amino group, which then reacts with formaldehyde. The resulting intermediate is subsequently reduced to form the N,N-dimethylated amine. mdpi.com

| Precursor | Reagents | Key Conditions | Product |

| 4-Aminophenol Hydrochloride | Formaldehyde, Sodium Borohydride, Methanol | 0 °C, followed by stirring for 1 hour | 4-Dimethylaminophenol |

| 4-Nitrophenol | Reducing agent (e.g., H₂/Catalyst), Formaldehyde | One-pot reaction | 4-Dimethylaminophenol |

The optimization of reaction parameters is crucial for maximizing the yield and purity of 4-Dimethylaminophenol hydrochloride. Key factors that are typically adjusted include reaction temperature, reaction time, stoichiometry of reagents, and the choice of solvent and catalyst.

In the synthesis from 4-aminophenol hydrochloride using sodium borohydride and formaldehyde, a reported yield of 62.4% has been achieved. thno.org The purification of the resulting 4-Dimethylaminophenol is often accomplished using silica (B1680970) gel column chromatography, with a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. thno.org Following purification of the free base, the hydrochloride salt can be prepared by treating a solution of the purified 4-Dimethylaminophenol with hydrochloric acid.

For the synthesis from 4-nitrophenol, the optimization would focus on the selective reduction of the nitro group and efficient N-methylation while minimizing side reactions. The choice of catalyst, hydrogen pressure, and temperature are critical parameters to control in the catalytic hydrogenation approach.

Purification of the final hydrochloride salt typically involves recrystallization from a suitable solvent to obtain a product of high purity. The progress of the reaction and the purity of the product can be monitored by techniques such as Thin-Layer Chromatography (TLC). thno.org

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to research into catalytic and continuous flow processes for the synthesis of aminophenols and their derivatives.

Catalytic methods offer several advantages over stoichiometric reactions, including higher efficiency, easier product separation, and the potential for catalyst recycling. In the context of 4-Dimethylaminophenol synthesis, catalytic approaches are particularly relevant for the N-methylation of 4-aminophenol and the reductive methylation of 4-nitrophenol.

For the N-methylation of amines, various catalytic systems have been explored. While not specific to 4-aminophenol, studies have shown the effectiveness of heterogeneous catalysts for the N-methylation of a range of amines. For instance, a novel nano-catalyst of Ni has been reported for the efficient N-di-methylation of various amines using different functional aldehydes under mild conditions. chemrxiv.org Another study demonstrated the use of a Cu-Zr bimetallic nanoparticle catalyst for the N-methylation of amines with dimethyl carbonate, which is considered a green methylating agent. nih.gov

The catalytic reductive N-methylation of nitroaromatics is a one-pot synthesis approach that has garnered significant attention. nih.gov Research has demonstrated that Pd nanoparticles on silicon carbide (Pd/SiC) can catalyze the photocatalytic methylation of aromatic nitro compounds to N,N-dimethylaniline using formaldehyde as the methylation reagent under mild conditions. mdpi.com This type of catalytic system could potentially be adapted for the synthesis of 4-Dimethylaminophenol from 4-nitrophenol.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of continuous flow technology to the synthesis of aminophenols is an active area of research.

Studies have reported the selective N-monomethylation of primary anilines with dimethyl carbonate in a continuous flow system. mit.eduacs.org This demonstrates the feasibility of performing N-alkylation reactions in a flow setup. Furthermore, continuous-flow reductive N-methylation with formaldehyde and H₂ using heterogeneous Pd catalysts has been described as a green synthetic method to access N-methyl amines. researchgate.net

While a specific continuous flow synthesis for this compound has not been detailed in the provided search results, the successful application of this technology to similar transformations suggests its potential for the production of this compound. A continuous flow process could involve pumping a solution of the precursor (e.g., 4-aminophenol or 4-nitrophenol) and reagents through a heated reactor containing a packed-bed catalyst, followed by in-line purification to isolate the desired product.

Synthesis of 4-Dimethylaminophenol Derivatives and Analogues

The hydroxyl and amino functionalities of 4-Dimethylaminophenol provide reactive sites for the synthesis of a variety of derivatives and analogues. These derivatives can have tailored properties for various applications.

The phenolic hydroxyl group can undergo O-alkylation to form ethers. A classic method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. byjus.comwikipedia.orgtaylorandfrancis.com In the case of 4-Dimethylaminophenol, it would first be deprotonated with a suitable base to form the corresponding phenoxide, which would then act as a nucleophile to displace a halide from an alkyl halide, yielding an ether derivative. gordon.edu

Ester derivatives can be synthesized through the esterification of the hydroxyl group with a carboxylic acid or its derivative. The Steglich esterification is a mild and efficient method for the formation of esters, particularly for substrates that are sensitive to harsh conditions. wikipedia.orgyoutube.comorganic-chemistry.org This reaction typically employs a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgorgsyn.org

An example of a reaction involving 4-Dimethylaminophenol is its use in the synthesis of a fluorogenic pH probe, where it is reacted with another molecule to form a larger, more complex structure. thno.org This demonstrates its utility as a building block in the synthesis of functional molecules.

Chemical Modification Strategies for Functionalization

The inherent reactivity of the 4-Dimethylaminophenol scaffold allows for its functionalization through several key chemical reactions. These modifications are instrumental in tailoring the molecule's properties for specific applications.

One prominent method for the synthesis of 4-Dimethylaminophenol itself is through the reductive amination of 4-aminophenol. A notable example involves the reaction of 4-aminophenol hydrochloride with formaldehyde in methanol, followed by reduction with sodium borohydride, affording 4-(dimethylamino)phenol (B184034) in good yield. thno.org

Mannich Reaction: The electron-rich nature of the phenol (B47542) ring in 4-Dimethylaminophenol makes it a suitable candidate for the Mannich reaction. This three-component condensation reaction involves an active hydrogen-containing compound (the phenol), formaldehyde, and a primary or secondary amine. researchgate.netadichemistry.comwikipedia.orgthermofisher.com This reaction typically results in the introduction of an aminomethyl group onto the aromatic ring, ortho to the hydroxyl group. While specific examples with 4-Dimethylaminophenol are not extensively detailed in readily available literature, the general mechanism is well-established for phenols. adichemistry.comresearchgate.netyoutube.com The reaction proceeds through the formation of an iminium ion from formaldehyde and the amine, which then acts as an electrophile, attacking the activated phenol ring. researchgate.netadichemistry.comwikipedia.orgyoutube.com

Interactive Data Table: Representative Mannich Reaction with Phenol

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Conditions | Yield (%) | Reference |

| Phenol | Formaldehyde | Dimethylamine (B145610) | 2,4,6-Tris(dimethylaminomethyl)phenol | Aqueous solution, 100°C, 2h | Not specified | researchgate.net |

Azo Coupling: The activated aromatic ring of 4-Dimethylaminophenol is also susceptible to electrophilic attack by diazonium salts in a reaction known as azo coupling. mdpi.com This reaction is a cornerstone in the synthesis of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) linking two aromatic rings. nih.gov The hydroxyl and dimethylamino groups of 4-Dimethylaminophenol are strong activating groups, directing the incoming diazonium salt to the positions ortho to the hydroxyl group. The resulting azo compounds typically exhibit intense colors due to their extended conjugated systems. nih.gov While specific examples detailing the azo coupling of 4-Dimethylaminophenol are not abundant, the reaction of N,N-dimethylaniline with diazotized sulfanilic acid to form methyl orange is a classic example illustrating this type of transformation. chegg.com

Interactive Data Table: Representative Azo Coupling Reaction with N,N-Dimethylaniline

| Diazonium Salt | Coupling Agent | Product | Reaction Conditions | Yield (%) | Reference |

| Diazotized Sulfanilic Acid | N,N-Dimethylaniline | Methyl Orange | Weakly acidic solution | Not specified | chegg.com |

| Diazotized Sulfanilic Acid | 3-Aminophenol | 4-[(E)-(4-amino-2-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid | Not specified | 75.03 | researchgate.net |

Etherification and Esterification: The phenolic hydroxyl group of 4-Dimethylaminophenol can undergo etherification and esterification reactions to yield a variety of derivatives. Etherification, commonly achieved through the Williamson ether synthesis, involves the reaction of the corresponding phenoxide with an alkyl halide. organic-chemistry.org Esterification can be accomplished by reacting the phenol with acid chlorides or acid anhydrides. libretexts.orgchemguide.co.uk These reactions are fundamental in organic synthesis for the protection of hydroxyl groups or for introducing new functionalities into the molecule. The use of catalysts such as 4-dimethylaminopyridine (DMAP), a different compound, is common in esterification reactions to enhance the reaction rate. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Synthesis of Conjugates for Specific Chemical Applications

The ability to functionalize this compound makes it a valuable building block for the synthesis of more complex molecules and conjugates designed for specific chemical applications. These conjugates often combine the properties of 4-Dimethylaminophenol with those of another molecule to create a new entity with unique characteristics.

A pertinent example is the synthesis of a pH-responsive fluorogenic probe, CypH-1, for potential imaging applications. In this synthesis, 4-(dimethylamino)phenol is reacted with the near-infrared cyanine (B1664457) dye IR-775. thno.org The synthesis involves the deprotonation of the phenolic hydroxyl group of 4-(dimethylamino)phenol with sodium hydride, followed by nucleophilic attack on the IR-775 molecule. This conjugation results in a new molecule whose fluorescence properties are sensitive to pH changes.

Interactive Data Table: Synthesis of a 4-Dimethylaminophenol Conjugate

| 4-DMAP Derivative | Conjugation Partner | Product | Reaction Conditions | Yield (%) | Application | Reference |

| 4-(Dimethylamino)phenol | IR-775 (Cyanine Dye) | CypH-1 | Sodium hydride in DMF, room temperature | 48 | pH-responsive fluorogenic probe | thno.org |

The development of such conjugates highlights the utility of this compound as a versatile platform for the design and synthesis of functional molecules for advanced chemical applications. Further research into the derivatization and conjugation of this compound is expected to yield novel materials and probes with tailored properties.

Advanced Analytical Techniques for 4 Dimethylaminophenol Hydrochloride

Spectroscopic Characterization and Quantification Methods

Spectroscopy plays a pivotal role in the analysis of 4-Dimethylaminophenol hydrochloride, offering non-destructive and highly detailed information about its molecular structure and concentration.

UV-Visible Spectrophotometry Applications

UV-Visible spectrophotometry is a valuable tool for the quantitative analysis of this compound. This technique is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The analysis of 4-aminophenol (B1666318), a related compound, can be detected in the UV range at 275 nm. sielc.com Spectrophotometric methods are often employed for determining the concentration of such compounds in various samples. irjet.net

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques used to investigate the vibrational modes of molecules, providing a "fingerprint" spectrum that is unique to the compound. mdpi.comamericanpharmaceuticalreview.com These methods probe the same molecular transitions but through different mechanisms, resulting in complementary information. americanpharmaceuticalreview.com

In the analysis of related compounds like 4-(dimethylamino)benzonitrile, vibrational analysis has been performed by recording infrared and Raman spectra. researchgate.net For instance, the CH3 rocking mode of the methyl groups is expected in the range of 1070-900 cm⁻¹ and has been observed as strong bands in the IR spectrum. researchgate.net The spectra of molecular crystals, such as those of this compound, consist of bands that can be attributed to both external and internal crystal lattice vibrational modes. spectroscopyonline.com The differentiation of various crystal forms is a key application of Raman spectroscopy. spectroscopyonline.com

Table 1: Key Vibrational Modes in Related Compounds

| Vibrational Mode | Expected Region (cm⁻¹) | Observation | Reference |

|---|---|---|---|

| CH₃ Rocking | 1070-900 | Strong bands in IR | researchgate.net |

| C=O Stretching | 1760-1730 | Observed at 1644 in Raman | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules like this compound. slideshare.net Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to elucidate its structure through fragmentation patterns. nih.gov It is often coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) for the analysis of complex mixtures. nih.gov

The molecular formula of this compound is C₈H₁₂ClNO, with a monoisotopic mass of 173.060742 Da. chemspider.comnih.gov GC-MS has been used for the analysis of related compounds, such as 4-aminophenol, where it provides a sensitive and selective method for screening and quantification. irjet.net LC-MS/MS is another highly sensitive and specific method that has been developed for the determination of 4-dimethylaminophenol (DMAP) concentrations in biological fluids. nih.gov This technique often involves a pre-column derivatization step to enhance the signal intensity of the analyte. nih.gov The fragmentation patterns observed in the mass spectrum provide valuable information for structural confirmation. nih.gov

Table 2: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₂ClNO | chemspider.comnih.gov |

| Average Mass | 173.640 Da | chemspider.com |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and other organic molecules. nih.gov The development of a robust HPLC method is critical for achieving accurate and reproducible results.

Several HPLC methods have been developed for the analysis of related aminophenol compounds. sielc.comnih.gov For instance, a reliable HPLC method was established for the determination of 4-aminophenol using a gradient mobile phase and a Zorbax SB-Aq column. nih.gov The development of HPLC methods for the analysis of amines can sometimes be challenging due to their low UV absorption and poor retention on reversed-phase columns. nih.gov To overcome these issues, pre-column derivatization with a suitable reagent can be employed to enhance detectability. nih.gov An isocratic reversed-phase HPLC method has also been developed for the analysis of the related compound 4-Dimethylaminopyridine (B28879) (DMAP). mtc-usa.com A sensitive LC-ESI/MS/MS method was developed to determine blood 4-dimethylaminophenol (DMAP) concentrations, with a linearity range of 2-2000 ng/mL. nih.gov

Table 3: Example HPLC Method Parameters for a Related Compound (4-Aminophenol)

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax SB-Aq (50 × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient: 1.1 g/L sodium octanesulfonate (pH 3.2) and methanol (B129727) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Temperature | 40 °C | nih.gov |

Gas Chromatography (GC) Applications and Derivatization Strategies

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. To overcome these limitations, derivatization is a commonly employed strategy.

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis. For aminophenols, common derivatization methods include silylation, acylation, and alkylation. youtube.com Silylation, which introduces a trimethylsilyl (B98337) (TMS) group, is a widely used technique for compounds containing active hydrogens, such as those in phenols and amines. youtube.com This process effectively reduces the polarity of the molecule. Another approach is acylation, which can also decrease polarity and improve thermal stability. youtube.com

While direct GC-MS methods have been developed for related compounds like 4-aminophenol in specific matrices without derivatization, these often require specialized columns and careful optimization of conditions. irjet.net For instance, a method for determining 4-aminophenol in paracetamol tablets utilized direct injection with a mass detector, highlighting the potential for direct analysis in some applications. irjet.net However, for broader applicability and enhanced sensitivity, derivatization remains a key strategy. For example, a study on dimethylamine (B145610) impurity in N,N-dimethylformamide utilized benzoyl chloride for derivatization, forming N,N-dimethylbenzamide, which was then analyzed by GC-MS. nih.gov This approach demonstrates the principle of converting a challenging analyte into a more easily analyzable derivative.

The choice of derivatizing agent and reaction conditions is critical for successful GC analysis. Factors such as reaction efficiency, stability of the derivative, and potential for side reactions must be carefully considered. The Human Metabolome Database provides predicted GC-MS spectra for derivatized forms of related compounds, such as the TMS derivative of 4-aminophenol, which can serve as a useful guide for method development. hmdb.ca

Table 1: GC Derivatization Strategies for Aminophenols

| Derivatization Method | Reagent Example | Purpose |

| Silylation | Trimethylsilyl (TMS) reagents | Increases volatility and thermal stability by replacing active hydrogens. youtube.com |

| Acylation | Acetic anhydride, Pentafluoropropionic anhydride | Reduces polarity and improves thermal stability. youtube.comnih.gov |

| Alkylation | Benzoyl chloride | Reduces polarity by replacing active hydrogens with an alkyl group. nih.gov |

This table provides an interactive overview of common derivatization strategies applicable to the GC analysis of aminophenols.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for qualitative analysis, such as monitoring the progress of chemical reactions and assessing the purity of compounds. youtube.comnih.gov Its utility lies in its ability to quickly separate components of a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel or alumina (B75360) coated plate) and a mobile phase (a solvent or mixture of solvents). youtube.com

In the context of this compound, TLC can be invaluable for monitoring its synthesis or detecting its presence as an impurity in other substances. For example, in the synthesis of paracetamol from 4-aminophenol, TLC can be used to track the consumption of the starting material and the formation of the product. reddit.com The separation is based on the polarity of the compounds; the less polar a compound, the further it travels up the TLC plate with the solvent front. youtube.com

The selection of an appropriate developing system (mobile phase) is crucial for achieving good separation. A study on the simultaneous determination of paracetamol and its impurity, 4-aminophenol, utilized a developing system of chloroform-methanol-glacial acetic acid on silica gel plates. nih.gov The separated spots can be visualized under UV light, and their retention factor (Rf) values, which are the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated for identification purposes. youtube.com

TLC is not only a qualitative tool but can also be used for quantitative analysis when coupled with a densitometer. TLC-densitometry allows for the quantification of the amount of substance in a spot by measuring its optical density. nih.gov This technique has been successfully applied to the determination of paracetamol and its toxic impurity, 4-aminophenol, demonstrating its sensitivity and accuracy for purity assessment. nih.gov

Table 2: Application of TLC in the Analysis of Aminophenol Derivatives

| Application | Key Parameters | Reference |

| Purity Assessment of Paracetamol | Mobile Phase: Chloroform-methanol-glacial acetic acid (9.5:0.5:0.25, by volume) | nih.gov |

| Reaction Monitoring | Observation of starting material and product spots under UV light. | reddit.com |

| Quantitative Analysis | Densitometric detection for quantifying impurities. | nih.gov |

This interactive table summarizes the applications of TLC in the analysis of aminophenol-related compounds.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Sample Analysis

For the analysis of this compound in complex matrices such as biological fluids or environmental samples, highly sensitive and selective methods are required. Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have become the gold standard for such applications. phenomenex.com LC-MS/MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry.

In LC-MS/MS, the sample is first injected into an HPLC system where the components are separated based on their interactions with the stationary and mobile phases. sielc.com For aminophenols, reversed-phase HPLC is commonly used. researchgate.net The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, which generates protonated molecular ions. nih.gov

The tandem mass spectrometer (MS/MS) provides an additional layer of specificity. The first mass analyzer selects the precursor ion (the protonated molecule of interest), which is then fragmented in a collision cell. The second mass analyzer then separates and detects the resulting product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and enhances the signal-to-noise ratio, allowing for the quantification of analytes at very low concentrations. nih.gov

The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic conditions and the mass spectrometric parameters. phenomenex.com Sample preparation is also a critical step to remove interfering substances from the matrix. nih.gov Despite these complexities, LC-MS/MS offers unparalleled performance for the trace analysis of compounds like this compound in challenging samples. phenomenex.com

Electrochemical Analysis of this compound

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the analysis of electroactive compounds like this compound. These techniques are based on the measurement of the electrical response (current or potential) of an analyte when it is subjected to an electrochemical perturbation.

Voltammetric Techniques for Redox Behavior Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful and widely used voltammetric technique for studying the redox behavior of electroactive species. researchgate.net In a CV experiment, the potential of a working electrode is swept linearly from an initial potential to a final potential and then back again, while the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the electrochemical processes occurring at the electrode surface.

The electrochemical oxidation of aminophenol derivatives has been studied using cyclic voltammetry. researchgate.net The oxidation of p-aminophenols, such as 4-Dimethylaminophenol, typically involves a two-electron, two-proton transfer process to form a p-quinoneimine intermediate. researchgate.net This intermediate can then undergo further reactions, such as hydrolysis. The shape and position of the peaks in the cyclic voltammogram can provide insights into the reaction mechanism, the reversibility of the electron transfer process, and the kinetics of any coupled chemical reactions. researchgate.net

The choice of electrode material and the pH of the supporting electrolyte can significantly influence the voltammetric response. researchgate.netresearchgate.net Modified electrodes, such as those incorporating graphene-chitosan composites or other nanomaterials, have been shown to enhance the electrochemical response towards aminophenols, leading to increased sensitivity and lower detection limits. researchgate.net

Amperometric and Potentiometric Sensing Principles

Amperometry and potentiometry are two other important electrochemical techniques that can be applied to the analysis of this compound.

Amperometry involves the measurement of the current at a constant potential. Amperometric sensors for aminophenols are typically based on the oxidation of the analyte at a suitably poised electrode. The measured current is directly proportional to the concentration of the analyte, allowing for quantitative analysis. nih.gov The development of amperometric sensors often focuses on enhancing the electrocatalytic activity of the electrode material to improve sensitivity and selectivity. For instance, a glassy carbon electrode modified with a graphene oxide/CeNbO4 nanocomposite has been used for the sensitive amperometric determination of N-methyl-p-aminophenol sulfate (B86663). nih.gov

Potentiometry , on the other hand, measures the potential difference between two electrodes at zero current. While less common for the direct determination of aminophenols, potentiometric methods could potentially be developed based on ion-selective electrodes that respond to the protonated form of this compound.

Both amperometric and potentiometric techniques can be incorporated into simple and portable sensing devices, making them suitable for on-site analysis.

Table 3: Electrochemical Techniques for Aminophenol Analysis

| Technique | Principle | Application |

| Cyclic Voltammetry (CV) | Measures current as a function of linearly swept potential. researchgate.net | Characterization of redox behavior and reaction mechanisms. researchgate.net |

| Amperometry | Measures current at a fixed potential. nih.gov | Quantitative determination of analyte concentration. nih.gov |

| Potentiometry | Measures potential difference at zero current. | Potential for development of ion-selective sensors. |

This interactive table outlines the principles and applications of key electrochemical techniques for analyzing aminophenols.

Chemical Reactivity and Reaction Mechanisms

Oxidation-Reduction Chemistry of 4-Dimethylaminophenol Hydrochloride

The oxidation-reduction (redox) chemistry of 4-Dimethylaminophenol (DMAP) is central to its chemical behavior and biological activity. The presence of both a hydroxyl and a dimethylamino group on the aromatic ring makes it susceptible to oxidation, leading to the formation of reactive intermediates.

Redox Potentials and Electron Transfer Processes

The process involves the transfer of electrons from the DMAP molecule, which can be initiated by chemical oxidants or electrochemical means. In biological systems, this electron transfer can be part of a catalytic cycle, for instance, in the presence of hemoglobin where DMAP facilitates the transfer of electrons from ferrohemoglobin to oxygen. researchgate.net

Table 1: Factors Influencing the Redox Potential of Phenolic and Anilinic Compounds

| Substituent Group | Effect on Electron Density | Impact on Oxidation Potential |

|---|---|---|

| Hydroxyl (-OH) | Electron-donating (resonance) | Lowers potential (easier to oxidize) |

| Dimethylamino (-N(CH3)2) | Strong electron-donating (resonance) | Significantly lowers potential |

| Alkyl (-CH3) | Electron-donating (inductive) | Lowers potential |

| Nitro (-NO2) | Electron-withdrawing | Increases potential (harder to oxidize) |

This table is a generalized representation based on established principles of physical organic chemistry.

Formation and Reactivity of Phenoxyl Radicals (e.g., 4-(N,N-dimethylamino)phenoxyl radical)

The one-electron oxidation of 4-Dimethylaminophenol leads to the formation of a resonance-stabilized phenoxyl radical, specifically the 4-(N,N-dimethylamino)phenoxyl radical. nih.gov This radical species has been identified by electron paramagnetic resonance (EPR) spectroscopy and can be generated through various methods, including pulse radiolysis and oxidation with ferricyanide. nih.gov The resulting radical is intensely colored, imparting a red hue to the solution. nih.gov

The 4-(N,N-dimethylamino)phenoxyl radical is relatively unstable and undergoes further reactions. nih.gov Its decay follows pseudo-first-order kinetics and involves a disproportionation reaction. In this process, two molecules of the radical react to yield one molecule of the parent 4-Dimethylaminophenol and one molecule of N,N-dimethylquinonimine. nih.gov The latter is then susceptible to rapid hydrolysis, which ultimately controls the decay rate of the radical. nih.gov

The phenoxyl radical can be reduced back to DMAP by reducing agents such as NAD(P)H or glutathione (B108866) (GSH). nih.gov It is also very rapidly reduced by the superoxide (B77818) radical. nih.gov In contrast, electrophilic addition reactions of the phenoxyl radical itself appear to be less significant compared to the reactivity of its decay product, N,N-dimethylquinonimine. nih.gov

Table 2: Kinetic Data for the 4-(N,N-dimethylamino)phenoxyl Radical

| Reaction | Rate Constant | Conditions | Reference |

|---|---|---|---|

| Decay of phenoxyl radical | k = 0.4 s⁻¹ (pseudo-first order) | pH 8.5, 22°C | nih.gov |

| Reaction of p-Benzoquinone with DMAP | k₂ = 2 x 10⁴ M⁻¹s⁻¹ | - | nih.gov |

Mechanisms of Autoxidation and Induced Oxidation (e.g., by oxyhemoglobin in chemical models)

4-Dimethylaminophenol readily undergoes autoxidation, a process that is significantly accelerated in the presence of oxyhemoglobin. nih.gov This induced oxidation is a key aspect of its mechanism in certain biological contexts. The process is not dependent on hydrogen peroxide. researchgate.net

The mechanism of oxyhemoglobin-induced oxidation involves a catalytic cycle. DMAP is first oxidized by oxygen that is activated by hemoglobin, forming the 4-(N,N-dimethylamino)phenoxyl radical. nih.gov This radical then oxidizes ferrohemoglobin (Fe²⁺-hemoglobin) to ferrihemoglobin (Fe³⁺-hemoglobin), regenerating the potential for further reaction. nih.gov This catalytic process allows a small amount of DMAP to generate a large amount of ferrihemoglobin. nih.gov

The autoxidation of DMAP is autocatalytic. This is explained by the reaction between p-benzoquinone (a product of the decay of the phenoxyl radical) and DMAP itself, which generates more phenoxyl radicals as well as semiquinone radicals. nih.gov

This catalytic cycle is eventually terminated. Termination occurs through the covalent binding of N,N-dimethylquinonimine, an oxidation product of DMAP, to sulfhydryl (SH) groups, such as those on cysteine residues of hemoglobin or on reduced glutathione within red blood cells. nih.gov

Electrophilic and Nucleophilic Reactions of the Phenolic and Amine Moieties

The aromatic ring and the functional groups of this compound allow it to participate in a variety of chemical reactions.

Aromatic Substitution Reactions

The benzene (B151609) ring of 4-Dimethylaminophenol is activated towards electrophilic aromatic substitution due to the presence of the powerful electron-donating hydroxyl (-OH) and dimethylamino (-N(CH3)2) groups. Both of these substituents are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them on the aromatic ring. libretexts.org Since the para position is already occupied by the other group, electrophilic substitution would be expected to occur at the ortho positions (carbons 2 and 6, adjacent to the hydroxyl and dimethylamino groups, respectively).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The high degree of activation by the two substituents suggests that these reactions would proceed readily.

Reactions Involving the Dimethylamino Group

The dimethylamino group itself can be involved in chemical transformations. One notable reaction is its elimination under certain oxidative conditions. In the context of its interaction with hemoglobin, the oxidation product of DMAP forms a covalent adduct with a cysteine residue. This adduct is unstable and undergoes further autoxidation, which results in the liberation of dimethylamine (B145610). researchgate.net This indicates a cleavage of the carbon-nitrogen bond of the dimethylamino group. This process leaves a quinoid thioether structure cross-linked within the hemoglobin molecule. researchgate.net

Degradation Pathways and Chemical Stability

The stability of a chemical compound is a critical factor in its application and storage. This compound (4-DMAP-HCl) is susceptible to degradation through various pathways, including exposure to light, hydrolysis, and changes in pH. Understanding these degradation mechanisms is essential for ensuring its efficacy and shelf-life in various applications.

Chemical Hydrolysis and Solvolysis Reactions

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. quora.com Solvolysis is a more general term for reactions where the solvent acts as a nucleophile; hydrolysis is a specific type of solvolysis where the solvent is water. quora.comucla.edu In the context of this compound, hydrolysis involves the breakdown of the compound due to its reaction with water. The rate and extent of hydrolysis can be influenced by factors such as temperature and pH. researchgate.net

Stability in Various pH Environments

The stability of this compound is significantly influenced by the pH of its environment. Studies on the degradation kinetics of 4-(N,N-dimethylamino)phenol (4-DMAP) in aqueous solutions have shown that the compound exhibits maximum stability in the pH range of 2.0 to 3.0. nih.gov The degradation follows apparent first-order kinetics, and the rate of degradation is influenced by both acidic and basic conditions outside of this optimal pH range. nih.gov The stability of 4-DMAP was not significantly affected by the ionic strength of the solution. nih.gov The addition of non-aqueous solvents like propylene (B89431) glycol or polyethylene (B3416737) glycol 400 to a pH 3.05 solution of 4-DMAP has been shown to increase its stability at elevated temperatures. nih.gov

| pH Range | Stability of 4-DMAP |

| 1.12 - <2.0 | Decreased stability |

| 2.0 - 3.0 | Maximum stability nih.gov |

| >3.0 - 6.05 | Decreased stability |

Table 1: pH-dependent stability of 4-Dimethylaminophenol.

Reactivity as a Derivatizing Agent in Chemical Assays

This compound serves as a valuable derivatizing agent in analytical chemistry, particularly for the detection and quantification of specific analytes. Its reactivity allows for the formation of new compounds with properties that are more easily detectable, such as fluorescence.

Reaction Mechanisms with Target Analytes (e.g., glycidol (B123203), monochloropropanediol)

Glycidol, a bifunctional molecule with both an epoxy and a hydroxyl group, can undergo reactions that involve the opening of its epoxy ring. bibliotekanauki.pl While specific reaction mechanisms with this compound are not detailed in the provided search results, the reactivity of the epoxy group in glycidol suggests a potential nucleophilic substitution reaction. The amino group of 4-Dimethylaminophenol could act as a nucleophile, attacking the electrophilic carbon atoms of the glycidol epoxy ring, leading to the formation of a new, larger molecule incorporating both structures.

Fluorescent Product Formation and Related Mechanisms

The derivatization of analytes with 4-Dimethylaminophenol can lead to the formation of fluorescent products, which is highly advantageous for sensitive detection in chemical assays. The resulting derivative often possesses a more extensive conjugated system or a more rigid structure, which can enhance its fluorescence quantum yield. The specific mechanisms of fluorescent product formation would depend on the analyte and the reaction conditions.

Applications in Chemical Synthesis and Reagent Development

Role as a Chemical Intermediate in Organic Synthesis

As a chemical intermediate, 4-Dimethylaminophenol provides a functionalized benzene (B151609) ring that can be incorporated into more complex molecular structures. Its utility is particularly notable in the creation of dyes, pigments, and other complex organic systems.

The electron-rich aromatic system of 4-Dimethylaminophenol makes it an excellent coupling component for the synthesis of various classes of dyes. The presence of the powerful electron-donating dimethylamino group enhances the nucleophilicity of the ring, facilitating electrophilic substitution reactions.

Azo Dyes : 4-Dimethylaminophenol is used as a coupling agent in the formation of azo dyes. This process typically involves reacting a diazotized aromatic amine (a diazonium salt) with 4-Dimethylaminophenol. The diazonium salt acts as an electrophile and attacks the activated ring of the phenol (B47542), resulting in an azo compound characterized by the -N=N- functional group, which forms a chromophore responsible for the dye's color. For example, the synthesis of certain complex pyrazole-based azo dyes involves a coupling reaction between a relevant diazonium salt and 4-Dimethylaminophenol as a key step.

Other Dye Classes : The compound is also a structural component of other dye families. It has been identified as a fragmentation product during the fading of triphenylmethane (B1682552) dyes such as Malachite Green, indicating its role as a core building block for these types of molecules. dokumen.pubresearchgate.net

| Dye Class | Role of 4-Dimethylaminophenol | Reaction Type |

| Azo Dyes | Coupling Component | Azo Coupling |

| Triphenylmethane Dyes | Structural Building Block | Synthesis Intermediate |

| Indophenol Dyes | Precursor | Condensation |

In multi-step organic synthesis, "building blocks" are relatively simple molecules that provide specific structural motifs for the assembly of larger, more complex targets. 4-Dimethylaminophenol serves as a valuable building block for introducing the 4-(dimethylamino)phenyl group into a final structure. cymitquimica.com This moiety is found in various target molecules, including pharmaceuticals and specialized polymers. Its utility as an intermediate in the synthesis of pharmaceuticals, in particular, highlights its importance in medicinal chemistry. cymitquimica.com The synthesis of dyes and pigments is a clear example of its application as a building block, where it provides a foundational part of the final, larger colored molecule.

The reactivity of 4-Dimethylaminophenol allows it to participate in several named reactions and specific coupling processes that are fundamental in organic synthesis.

Azo-Coupling Reactions : As detailed previously, its primary role in dye synthesis is through azo-coupling, a type of electrophilic aromatic substitution where the diazonium ion is the electrophile.

Pechmann Condensation : This reaction is used to synthesize coumarins from a phenol and a β-keto ester under acidic conditions. jk-sci.comwikipedia.org Phenols with electron-donating groups are highly activated for this reaction. jk-sci.com The dimethylamino group in 4-Dimethylaminophenol is a strong activating group, making it a highly suitable substrate for Pechmann condensation to produce 7-(dimethylamino)coumarin derivatives.

Electrochemical Reactions : The anodic oxidation of 4-Dimethylaminophenol in aqueous media leads to the formation of N,N-dimethylbenzoquinoneimine. mdpi.com This reactive intermediate can then undergo further reactions, such as hydrolysis, demonstrating its use in electrochemical synthesis to generate other useful compounds. mdpi.com

| Reaction Name | Reactants | Product Class | Role of 4-Dimethylaminophenol |

| Azo Coupling | Diazonium Salt, 4-Dimethylaminophenol | Azo Compounds | Nucleophilic Substrate |

| Pechmann Condensation | β-Keto Ester, 4-Dimethylaminophenol | Coumarins | Phenolic Substrate |

| Anodic Oxidation | 4-Dimethylaminophenol | N,N-dimethylbenzoquinoneimine | Redox Substrate |

Role in Material Science and Polymer Chemistry

Applications in Photophysical Materials (e.g., fluorophores)

The 4-dimethylaminophenyl moiety is a well-established structural motif in the design of organic photophysical materials, particularly fluorophores. The strong electron-donating nature of the dimethylamino group, combined with the aromatic phenol ring, creates a system capable of efficient intramolecular charge transfer (ICT) upon photoexcitation. This property is fundamental to the fluorescence of many organic dyes. 4-Dimethylaminophenol hydrochloride, by providing access to the 4-(dimethylamino)phenol (B184034) scaffold, serves as a key starting material for the synthesis of such fluorescent compounds.

The synthesis of the near-infrared dye CypH-1, as previously discussed, is a prime example of this application. By incorporating 4-(dimethylamino)phenol into a cyanine (B1664457) framework, a material with specific and useful photophysical properties is created. These properties are critical for its function as a fluorescent probe.

| Interactive Data Table: Photophysical Properties of CypH-1 | |

| Property | Value |

| Maximum Absorption (λmax, abs) | 760 nm |

| Maximum Emission (λmax, em) | 777 nm |

| Spectral Range | Near-Infrared (NIR) |

| Fluorophore Class | Cyanine |

This table details the key photophysical characteristics of the fluorophore CypH-1, synthesized from 4-(dimethylamino)phenol.

The utility of the 4-dimethylaminophenyl group extends beyond this specific example. It is a common component in a variety of dyes and photophysical materials where its electron-donating character is leveraged to tune the absorption and emission wavelengths, as well as the quantum yield of the resulting fluorophore. Its incorporation can lead to desirable properties such as large Stokes shifts and sensitivity to the local environment, making the resulting materials suitable for advanced applications like organic light-emitting diodes (OLEDs) and as sensitive probes for detecting changes in solvent polarity or viscosity.

Computational and Theoretical Studies

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds are fundamental to a molecule's chemical behavior. Conformation analysis explores the energy landscape of these different spatial arrangements.

Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost. imist.maresearchgate.net The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently paired with Pople-style basis sets like 6-311+G(d,p) or 6-311++G** to provide reliable results for organic molecules. researchgate.netarabjchem.orgnih.gov

For the parent compound, 4-Dimethylaminophenol, DFT calculations have been performed to optimize the ground state geometry and compute key electronic properties. researchgate.netarabjchem.org These calculations reveal the influence of the electron-donating dimethylamino group and the hydroxyl group on the electronic distribution of the aromatic ring. The optimized geometry, including bond lengths and angles, provides the most stable arrangement of the atoms in the gas phase, which serves as the foundation for all other computational predictions. imist.ma

Studies on a series of phenol (B47542) derivatives, including 4-Dimethylaminophenol, using the B3LYP/6-311++G** level of theory have been conducted to determine properties like bond dissociation enthalpy (BDE) and ionization potential (IP), which are crucial for understanding its antioxidant activity. researchgate.netarabjchem.org

Table 1: Calculated Properties of Phenol Derivatives (B3LYP/6-311++G level)**

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (kcal/mol) | Bond Dissociation Enthalpy (kcal/mol) |

|---|---|---|---|---|---|

| Phenol | -6.65 | -0.98 | 5.67 | 192.00 | 83.00 |

| p-Aminophenol | -5.74 | -0.68 | 5.06 | 163.51 | 79.51 |

| p-Dimethylaminophenol | -5.47 | -0.57 | 4.90 | 157.17 | 78.43 |

Data sourced from a comparative DFT study on phenol derivatives. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the electronic character and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For 4-Dimethylaminophenol, the relatively high HOMO energy and small energy gap compared to phenol indicate its higher reactivity and greater ease of oxidation. researchgate.netarabjchem.org

Conformational isomerism in 4-Dimethylaminophenol arises from the rotation around the C-O bond of the hydroxyl group and the C-N bond of the dimethylamino group, as well as the rotation of the methyl groups. A theoretical conformational analysis would typically involve scanning the potential energy surface (PES) by systematically rotating these bonds to identify energy minima, which correspond to stable conformers, and energy maxima, which correspond to transition states between them. researchgate.net

For a complete analysis, the dihedral angles defining the orientation of the -OH and -N(CH₃)₂ groups relative to the benzene (B151609) ring would be systematically varied. The relative energies of the resulting conformers are then calculated to determine their populations at a given temperature. While specific studies detailing the full conformational landscape of 4-Dimethylaminophenol hydrochloride are not prevalent in the literature, the methodology is well-established. For instance, in related molecules, staggered conformations are generally found to be energy minima, while eclipsed conformations represent energy maxima. nih.gov The planarity of the molecule is also a key factor, as conjugation between the functional groups and the aromatic ring can stabilize planar or near-planar arrangements.

Electronic Structure and Spectroscopic Property Prediction

Computational methods are invaluable for interpreting and predicting spectroscopic data, providing a direct link between the observed spectra and the underlying molecular structure and electronic properties.

Theoretical vibrational (infrared) and electronic (UV-Vis) spectra can be calculated from the optimized molecular geometry.

Infrared (IR) Spectra: Harmonic vibrational frequencies are computed by calculating the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies often need to be scaled by an empirical factor to account for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental FT-IR spectra. nih.govresearchgate.net The analysis helps in assigning specific vibrational modes, such as the O-H stretch, C-N stretch, and various aromatic ring vibrations, to the peaks observed in an experimental spectrum. researchgate.net

UV-Vis Spectra: The prediction of electronic absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the position and intensity of peaks in the UV-Vis spectrum. These calculations can elucidate the nature of the electronic transitions, for example, identifying them as π → π* or n → π* transitions involving the aromatic ring and the lone pairs on the oxygen and nitrogen atoms.

Nuclear Magnetic Resonance (NMR) chemical shifts can be theoretically predicted by computing the isotropic magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C) within the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

The absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the computed shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_sample. youtube.com For more accurate results, it is recommended to calculate the shielding tensors for both the target molecule and the reference standard at the same level of theory. youtube.com While solvent effects can be significant, gas-phase calculations often provide a good initial prediction of chemical shifts and are crucial for interpreting complex experimental NMR spectra.

The Molecular Electrostatic Potential (MEP) is a real physical property that illustrates the charge distribution within a molecule. It is calculated to predict how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. imist.ma The MEP is mapped onto a surface of constant electron density, using a color scale to represent different potential values. uni-muenchen.de

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as those on the oxygen and nitrogen atoms. imist.maresearchgate.net

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These regions are prone to nucleophilic attack and are typically found around hydrogen atoms, especially the acidic proton of the hydroxyl group. researchgate.netavogadro.cc

Green Regions: Represent areas of neutral or near-zero potential.

For molecules like p-aminophenol, MEP analysis shows negative potential regions around the oxygen and nitrogen atoms, identifying them as sites for electrophilic attack. imist.ma In 4-Dimethylaminophenol, the MEP would similarly highlight the oxygen of the hydroxyl group and the nitrogen of the dimethylamino group as the most electron-rich, negative sites, while the phenolic hydrogen would be a region of high positive potential. This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction sites. imist.maresearchgate.net

Reaction Mechanism Modeling and Energy Profiles

Computational chemistry offers powerful tools to elucidate the complex reaction mechanisms of 4-dimethylaminophenol at an atomic level. Through quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identify transition states, and determine the energy barriers associated with chemical transformations. These theoretical approaches provide a deeper understanding of the kinetics and thermodynamics governing the reactivity of 4-dimethylaminophenol.

The redox behavior of 4-dimethylaminophenol (DMAP) is central to its chemical reactivity. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in exploring the oxidation pathways of aminophenols. While direct computational studies on this compound are limited in publicly available literature, research on the parent compound, p-aminophenol (p-AP), provides significant insights into the fundamental redox processes.

The primary oxidation pathway of p-aminophenol involves the removal of two electrons and two protons to form p-quinoneimine. This transformation is a cornerstone of its electrochemical behavior. Theoretical calculations have been employed to determine the standard electrode potential for this half-reaction. For instance, a study utilizing DFT at the B3LYP/6-31G(d,p) level of theory calculated the standard electrode potential of the p-aminophenol/p-quinoneimine couple to be 0.682 V. nih.gov This theoretical value is in reasonable agreement with the experimental value of 0.728 V obtained from cyclic voltammetry, validating the computational approach. nih.gov

Further computational investigations have explored the thermodynamics of the oxidation process. The change in Gibbs free energy (ΔG) for the electrochemical oxidation of p-aminophenol derivatives has been studied to understand the influence of substituents on the reaction. researchgate.net These studies indicate that the nature of the substituent on the amino group can significantly impact the thermodynamics of the oxidation.

The oxidation of p-aminophenol is a two-step, one-electron transfer process. ustc.edu.cn The initial step is the formation of a radical cation, which is then further oxidized to the quinoneimine. ustc.edu.cn In non-aqueous media, the formation of dimers has also been observed and computationally investigated. ustc.edu.cn

Table 1: Theoretical and Experimental Electrochemical Data for p-Aminophenol Oxidation

| Parameter | Computational Method | Calculated Value | Experimental Value |

| Standard Electrode Potential (V vs. NHE) | B3LYP/6-31G(d,p) | 0.682 V nih.gov | 0.728 V nih.gov |

| Standard Electrode Potential (V vs. NHE) | HF/6-31G(d,p) | 0.622 V nih.gov | 0.728 V nih.gov |

This table presents a comparison of theoretically calculated and experimentally determined standard electrode potentials for the oxidation of p-aminophenol to p-quinoneimine.

Understanding the kinetics of a chemical reaction requires the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods are uniquely suited for locating and analyzing these fleeting structures. For the oxidation of aminophenols, transition state analysis can reveal the energy barriers associated with different steps in the reaction mechanism.

While specific transition state calculations for the oxidation of 4-dimethylaminophenol are not readily found in the literature, studies on related systems provide a framework for understanding these processes. For example, in the oxidation of p-aminophenol, the hydrolysis of the resulting p-quinoneimine to p-benzoquinone is a key subsequent reaction. researchgate.net DFT calculations have been used to study the factors influencing the rate of this hydrolysis reaction, such as the charge at the reaction site and the N-C4 bond order. researchgate.net Such analyses implicitly involve the consideration of the energy of the transition state for the hydrolysis step.

The general approach to finding a transition state involves optimizing the geometry of the molecule to a first-order saddle point on the potential energy surface. This is a point where the energy is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The vibrational frequency analysis of a true transition state will show exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants gives the activation energy of the reaction.

For a substituted aminophenol like 4-dimethylaminophenol, theoretical studies would be expected to show how the electron-donating dimethylamino group influences the stability of the radical cation and quinoneimine intermediates, as well as the activation energies for their formation and subsequent reactions.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in solution is governed by a complex interplay of intermolecular interactions, including hydrogen bonding and electrostatic interactions, with the surrounding solvent molecules. Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanical calculations with implicit or explicit solvent models, are essential for dissecting these interactions.

The hydrochloride salt of 4-dimethylaminophenol is expected to be readily soluble in water. nih.gov In an aqueous environment, the protonated dimethylamino group and the hydroxyl group can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. The chloride ion will also be solvated by water molecules.

A comparative study on the removal of 4-aminophenol (B1666318) from aqueous solutions highlighted the importance of the ionization state and hydrogen bonding capacity. The protonated form, 4-hydroxyphenylammonium, has four hydrogen atoms capable of forming hydrogen bonds with water (three from the -NH3+ group and one from the -OH group). mdpi.com This extensive hydrogen bonding network significantly influences its solvation and reactivity.

Molecular dynamics simulations can provide a dynamic picture of the solvation shell around the 4-dimethylaminophenol cation. These simulations can reveal the number of solvent molecules in the first solvation shell, their orientation, and the average residence time, offering insights into the strength of the solute-solvent interactions. For instance, studies on the hydration of similar molecules like 4-fluorophenol (B42351) have utilized a combination of MD simulations with various force fields (including machine learning-based and QM/MM potentials) to characterize the structure and dynamics of the surrounding water molecules. uzh.ch

The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, is a key thermodynamic parameter that can be calculated computationally. Various models, from continuum solvation models to explicit solvent simulations using methods like thermodynamic integration or free energy perturbation, can be employed to predict this value. These calculations are crucial for understanding the solubility and partitioning behavior of the compound.

Future Research Directions and Emerging Avenues

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of aminophenols often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research is increasingly focused on developing "green" and more sustainable synthetic pathways for 4-Dimethylaminophenol and its derivatives.

Another avenue of sustainable synthesis involves mechanochemistry, such as using a ball mill reactor for the hydrogenation of 4-nitrophenol (B140041). This technique can lead to higher yields and a better process mass intensity compared to traditional stirred tank reactors. rsc.org Additionally, researchers are investigating the use of eco-friendly solvents and reaction media. Deep eutectic solvents (DES), for example, composed of choline (B1196258) chloride and urea, have been shown to act as both a solvent and a catalyst in the synthesis of related α-aminophosphorous derivatives, offering a metal-free and reusable reaction medium. rsc.org The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, also contributes to a more sustainable process by reducing solvent usage and waste generation. rsc.org

Integration with Advanced High-Throughput Analytical Platforms

The ability to rapidly and accurately detect and quantify phenolic compounds is crucial for various applications. Future research will likely see the increased integration of 4-Dimethylaminophenol and its derivatives into advanced high-throughput analytical platforms. These platforms are essential for screening large numbers of samples efficiently.

High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) is a robust and cost-effective method for the comprehensive fingerprinting of phenolic compounds. acs.org Recent advancements have enabled the identification and quantification of a wide range of phenolics in shorter run times compared to previous methods. acs.org For more sensitive and selective analysis, liquid chromatography-mass spectrometry (LC-MS) techniques, particularly LC-ESI-QTOF-MS/MS, are employed for the high-throughput screening and characterization of phenolic compounds. mdpi.comresearchgate.net

Capillary zone electrophoresis (CZE) combined with techniques like dispersive liquid-liquid microextraction offers a simple and rapid methodology for the determination of phenolic compounds in various matrices. nih.gov This method provides satisfactory limits of detection and good reproducibility. nih.gov The development of automated flow chemistry platforms combined with kinetic modeling allows for a comprehensive understanding of reaction processes with minimal user input, facilitating high-throughput kinetic studies. researchgate.net These advanced analytical techniques are not only crucial for quality control but also for research into the bio-transformation and metabolic pathways of compounds like 4-Dimethylaminophenol. researchgate.netnih.gov

| Technique | Abbreviation | Key Advantages | Relevant Application |

|---|---|---|---|

| High-Performance Liquid Chromatography with Diode Array Detection | HPLC-DAD | Robust, cost-effective, comprehensive fingerprinting. acs.org | Quantitative analysis of phenolic compounds in various samples. acs.org |

| Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry | LC-ESI-QTOF-MS/MS | High sensitivity, high selectivity, structural information. mdpi.comresearchgate.net | Screening and characterization of phenolic compounds in complex matrices. mdpi.com |

| Capillary Zone Electrophoresis | CZE | Simple, rapid, low sample consumption. nih.gov | Simultaneous determination of various phenolic compounds. nih.gov |

| Automated Flow Chemistry with Kinetic Modeling | - | Comprehensive process understanding, high-throughput kinetic studies. researchgate.net | Automated reaction model identification. researchgate.net |

Exploration of Novel Catalytic and Reagent Applications

Beyond its established uses, 4-Dimethylaminophenol and its parent compound, 4-aminophenol (B1666318), are being explored for novel applications as catalysts and reagents in organic synthesis. The unique electronic properties arising from the interplay of the hydroxyl and amino groups make these compounds interesting candidates for catalyzing various chemical transformations.

Derivatives of 4-aminophenol, such as Schiff bases, have been synthesized and are being investigated for their catalytic potential. mdpi.comnih.gov For example, 4-(N,N-Dimethylamino)pyridine (DMAP), a related compound, is a well-known nucleophilic catalyst for a wide range of reactions, including esterifications and acylations. wikipedia.orgresearchgate.netnih.gov Research into immobilizing such catalysts on solid supports, like MCM-41, is aimed at creating recyclable and more environmentally friendly catalytic systems. researchgate.net

The catalytic reduction of nitrophenols to aminophenols is a significant area of research, with a focus on developing efficient and selective catalysts. taylorandfrancis.comresearchgate.net Copper-based catalysts, for instance, are being studied as a cost-effective alternative to precious metals for this purpose. taylorandfrancis.commdpi.com Furthermore, the electrochemical synthesis of aminophenols from nitroaromatic compounds represents a green and efficient approach, with titanium-mediated electrosynthesis showing promise for N-O bond cleavage. acs.org The development of these novel catalytic systems and reagent applications will expand the synthetic utility of 4-Dimethylaminophenol and related compounds.

Deeper Mechanistic Understanding of Complex Chemical Transformations

A fundamental understanding of reaction mechanisms is paramount for optimizing existing chemical processes and designing new ones. Future research will continue to delve into the intricate details of reactions involving 4-Dimethylaminophenol and its derivatives.

The autoxidation of 4-Dimethylaminophenol is another complex process that has been studied to understand the formation of radical intermediates. nih.gov Electron paramagnetic resonance (EPR) spectroscopy has been used to identify the 4-(N,N-dimethylamino)phenoxyl radical as a key intermediate in this process. nih.gov Understanding the decay of this radical and the subsequent reactions is crucial for controlling the stability and reactivity of the compound. nih.gov

Furthermore, kinetic modeling and computational studies are powerful tools for elucidating reaction mechanisms. For example, theoretical studies on the DMAP-catalyzed acetylation of alcohols have helped to confirm the nucleophilic catalysis pathway as the most favorable route. nih.gov A deeper mechanistic understanding of these and other transformations will enable the rational design of more efficient and selective synthetic methods and catalytic systems involving 4-Dimethylaminophenol hydrochloride.

Q & A

What analytical methods are recommended for quantifying 4-DMAP HCl in biological matrices, and how are they validated?

Basic Research Question

Liquid chromatography coupled with UV detection (HPLC-UV) or mass spectrometry (LC-MS) is the gold standard for quantifying 4-DMAP HCl in plasma or tissue homogenates. For example, a validated HPLC-UV method using a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer and methanol (70:30) achieved linearity (r² = 0.9999) in the range of 1–10 µg/mL, with recovery rates >99% and RSD <1.5% . Method validation should include specificity, linearity, precision, and stability under storage conditions (-20°C).

What is the mechanistic basis for 4-DMAP HCl's antidotal action in cyanide poisoning?

Basic Research Question

4-DMAP HCl oxidizes hemoglobin to methemoglobin, which competitively binds cyanide ions, forming cyanomethemoglobin. This shifts the equilibrium away from cytochrome c oxidase inhibition. Experimental studies show that intravenous administration (3–4 mg/kg in humans) induces 15–20% methemoglobinemia within 10–30 minutes, sufficient to neutralize lethal cyanide doses . Kinetic assays using spectrophotometry (λ = 630 nm) are standard for monitoring methemoglobin formation in vitro .

How do researchers address conflicting efficacy data for 4-DMAP HCl across animal models?

Advanced Research Question

Discrepancies in therapeutic windows (e.g., efficacy in dogs vs. limited success in rodents) often stem from interspecies variations in methemoglobin reductase activity and cyanide detoxification pathways. To reconcile these, researchers use crossover experimental designs, comparing 4-DMAP HCl with sodium nitrite in parallel cohorts under controlled cyanide infusion rates (e.g., 0.075 mg/kg/min). Statistical adjustments for baseline methemoglobin levels and hepatic rhodanese activity are critical .

What are the critical parameters for stabilizing 4-DMAP HCl in experimental formulations?

Advanced Research Question

4-DMAP HCl is hygroscopic and degrades under alkaline conditions (pH > 7). Stability studies recommend storage at -20°C in amber vials with desiccants. Accelerated degradation tests (40°C/75% RH for 6 months) show <5% decomposition when formulated with antioxidants like ascorbic acid (0.1% w/v). Analytical monitoring via HPLC with photodiode array detection ensures purity thresholds >98% .

| Stability Condition | Degradation Rate | Recommended Mitigation |

|---|---|---|

| Ambient light, 25°C | 12% over 30 days | Use UV-protected packaging |

| pH 8.0, 37°C | 20% over 14 days | Buffer to pH 5–6.5 |

| High humidity (>80% RH) | 8% over 60 days | Add silica gel desiccants |

How should combinatorial therapies (e.g., 4-DMAP HCl + sodium thiosulfate) be optimized in in vivo models?

Advanced Research Question

Synergistic protocols require staggered dosing to avoid methemoglobin overproduction (>30%). A validated murine model involves administering 4-DMAP HCl (4.5 mg/kg, IV) followed by sodium thiosulfate (1 g/kg, IV) at 10-minute intervals. Survival rates improve from 40% (monotherapy) to 85% (combination), with hemodynamic monitoring to prevent hypotension .

What gaps exist in understanding 4-DMAP HCl's pharmacokinetics in human subjects?

Advanced Research Question

Current human data are limited to case reports, with no controlled trials establishing absorption-distribution-metabolism-excretion (ADME) profiles. Key unknowns include plasma protein binding affinity and renal clearance mechanisms. Microdosing studies with ¹⁴C-labeled 4-DMAP HCl, analyzed via accelerator mass spectrometry, are proposed to address these gaps .

What safety protocols are essential for handling 4-DMAP HCl in laboratory settings?

Basic Research Question

4-DMAP HCl is classified as a combustible acute toxin (WGK 3). Labs must use fume hoods, nitrile gloves, and chemical-resistant suits (EN 14325 certified). Emergency protocols require immediate decontamination with 5% sodium bicarbonate for spills and methemoglobinemia antidotes (methylene blue) on standby .

How do researchers validate 4-DMAP HCl's specificity in receptor-binding assays?

Advanced Research Question

To exclude off-target effects (e.g., adrenergic receptor modulation), competitive binding assays using radiolabeled ligands (e.g., ³H-yohimbine for α₂-receptors) are performed. Specificity is confirmed if 4-DMAP HCl exhibits IC₅₀ > 10 µM in non-target receptors. Parallel cytotoxicity assays (MTT or LDH release) ensure observed effects are not artifactual .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.